molecular formula C11H8N4O B078414 5-Phenyl-s-triazolo(1,5-a)pyrimidin-7-ol CAS No. 13322-69-5

5-Phenyl-s-triazolo(1,5-a)pyrimidin-7-ol

Cat. No. B078414
CAS RN: 13322-69-5
M. Wt: 212.21 g/mol
InChI Key: KUHLBQOXSMEIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-s-triazolo(1,5-a)pyrimidin-7-ol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolopyrimidine derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 5-Phenyl-s-triazolo(1,5-a)pyrimidin-7-ol is not fully understood. However, studies suggest that the compound may exert its therapeutic effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.

Biochemical And Physiological Effects

5-Phenyl-s-triazolo(1,5-a)pyrimidin-7-ol has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and has been found to inhibit the growth and proliferation of cancer cells. It has also been found to reduce inflammation and oxidative stress in various animal models. Additionally, the compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Phenyl-s-triazolo(1,5-a)pyrimidin-7-ol in lab experiments is its potential therapeutic applications in various diseases. The compound has been found to exhibit cytotoxic effects against cancer cells and has been shown to inhibit the growth and proliferation of cancer cells. It has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in various animal models. However, one of the limitations of using this compound in lab experiments is its potential toxicity and adverse effects.

Future Directions

For research could include investigating the compound's potential as a treatment for other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to determine the optimal dosage and administration of the compound and to assess its long-term safety and efficacy.

Synthesis Methods

The synthesis of 5-Phenyl-s-triazolo(1,5-a)pyrimidin-7-ol can be achieved through various methods, including the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate and acetic anhydride. The compound can also be synthesized via the reaction of 3-amino-5-phenyl-1H-1,2,4-triazole with ethyl acetoacetate and ammonium acetate.

Scientific Research Applications

5-Phenyl-s-triazolo(1,5-a)pyrimidin-7-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit cytotoxic effects against cancer cells and has been shown to inhibit the growth and proliferation of cancer cells. It has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in various animal models. Additionally, the compound has been found to exhibit neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-10-6-9(8-4-2-1-3-5-8)14-11-12-7-13-15(10)11/h1-7H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHLBQOXSMEIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928007
Record name 5-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-s-triazolo(1,5-a)pyrimidin-7-ol

CAS RN

13322-69-5
Record name s-Triazolo(1,5-a)pyrimidin-7-ol, 5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013322695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-s-triazolo(1,5-a)pyrimidin-7-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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